molecular formula C18H19NO B5793090 N-ethyl-2-methyl-N,3-diphenylacrylamide

N-ethyl-2-methyl-N,3-diphenylacrylamide

Cat. No.: B5793090
M. Wt: 265.3 g/mol
InChI Key: CCVMWCUABDFYAM-CCEZHUSRSA-N
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Description

Contextualization within Acrylamide (B121943) Chemistry

Acrylamide (prop-2-enamide) is a foundational organic compound, recognized for its vinyl group attached to a primary amide. wikipedia.org This structure makes it a valuable monomer for the production of polyacrylamides, which are widely used as flocculants and thickeners. wikipedia.org The chemistry of acrylamides is largely defined by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing amide group. This makes it susceptible to Michael additions with various nucleophiles.

The introduction of substituents onto the basic acrylamide framework, as seen in N-ethyl-2-methyl-N,3-diphenylacrylamide, significantly alters its chemical behavior. These modifications can tune the reactivity of the vinyl group, influence the properties of resulting polymers, and introduce new functionalities for further chemical transformations.

Significance of N-Substituted and Alpha-Substituted Acrylamides in Organic Synthesis

The substitution pattern in this compound places it within two important subclasses of acrylamides: N-substituted and alpha-substituted acrylamides. Each of these brings distinct characteristics to the molecule.

N-Substituted Acrylamides: The presence of substituents on the amide nitrogen has a profound impact on the properties of acrylamide monomers and their corresponding polymers. N-substituted acrylamides are commonly synthesized through the reaction of a primary or secondary amine with acryloyl chloride. researchgate.net These monomers are crucial in polymer chemistry, where the nature of the N-substituent can be tailored to control properties such as solubility, thermal stability, and hydrophobicity of the resulting polymers. uobaghdad.edu.iqresearchgate.net For instance, the incorporation of hydrophobic groups on the nitrogen can lead to the formation of associative polymers in aqueous solutions. researchgate.net The N-ethyl and N-phenyl groups in the target molecule suggest a modification of its polarity and potential for specific interactions in both polymerization reactions and as a standalone reagent.

Alpha-Substituted Acrylamides: Substitution at the alpha-carbon of the acrylamide, the position adjacent to the carbonyl group, directly influences the reactivity of the vinyl group. The presence of an alpha-methyl group, as in methacrylamides, is known to affect the electronic properties of the double bond. The electron-donating nature of the methyl group can reduce the electrophilicity of the beta-carbon, thereby decreasing its reactivity towards nucleophiles compared to unsubstituted acrylamides. nih.gov This modulation of reactivity is a key consideration in the design of covalent inhibitors and other targeted chemical probes. nih.govacs.org Furthermore, alpha-substituted acrylamides are valuable substrates in various organic reactions, including the Morita-Baylis-Hillman reaction, which allows for the formation of complex, multifunctional molecules. academie-sciences.frresearchgate.net

The combination of N-substitution and alpha-substitution in this compound creates a sterically hindered and electronically distinct molecule. The N,N-disubstitution prevents hydrogen bonding at the amide nitrogen, while the alpha-methyl and beta-phenyl groups contribute to the steric bulk around the reactive double bond.

Research Gaps and Future Directions for this compound Studies

Despite the rich chemistry of its constituent parts, a detailed investigation into this compound itself appears to be a notable gap in the scientific literature. While the synthesis and properties of simpler N-substituted and alpha-substituted acrylamides are well-documented, this specific combination of an N-ethyl, N-phenyl, alpha-methyl, and beta-phenyl group presents a unique case for study.

Future research could be directed towards several key areas:

Synthesis and Characterization: A primary research goal would be to establish an efficient and scalable synthesis for this compound. A plausible route could involve the reaction of N-ethylaniline with 2-methyl-3-phenylacryloyl chloride. Detailed spectroscopic and crystallographic characterization would be essential to fully understand its molecular structure and properties.

Reactivity Studies: A systematic investigation of its reactivity would be highly valuable. This could include exploring its susceptibility to Michael additions with various nucleophiles to gauge the combined steric and electronic effects of its substituents. Comparative studies with simpler acrylamides would help to quantify the influence of each substituent.

Polymerization Potential: Given the importance of substituted acrylamides in polymer science, investigating the polymerization behavior of this compound would be a logical next step. The resulting polymers could exhibit interesting properties due to the bulky and rigid phenyl groups, potentially leading to materials with high thermal stability or unique solution-state behaviors.

Applications in Organic Synthesis: The highly substituted nature of this molecule could make it a useful building block for the synthesis of complex organic architectures. Its potential use in cycloaddition reactions or as a precursor to other functionalized molecules warrants exploration.

The following table provides a summary of the key structural features of this compound and their potential influence on its chemical properties, highlighting areas for future investigation.

Structural FeatureClass of AcrylamideKnown Significance/InfluencePotential Research Questions for this compound
N-ethyl, N-phenyl N-Substituted AcrylamideModifies polymer properties (solubility, thermal stability); Influences monomer reactivity. uobaghdad.edu.iqresearchgate.netresearchgate.netHow do the combined N-ethyl and N-phenyl groups affect the polymerization of this monomer? What are the physical properties of the resulting polymer?
Alpha-methyl Alpha-Substituted AcrylamideReduces electrophilicity of the vinyl group; Steric hindrance. nih.govnih.govTo what extent does the alpha-methyl group decrease the reactivity of the double bond towards Michael addition compared to its non-methylated analog?
Beta-phenyl Beta-Substituted AcrylamideContributes to steric bulk; Influences electronic properties through conjugation.How does the beta-phenyl group influence the regioselectivity of reactions involving the double bond?

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-ethyl-2-methyl-N,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-3-19(17-12-8-5-9-13-17)18(20)15(2)14-16-10-6-4-7-11-16/h4-14H,3H2,1-2H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVMWCUABDFYAM-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)/C(=C/C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl 2 Methyl N,3 Diphenylacrylamide and Its Analogs

Retrosynthetic Analysis of the N-ethyl-2-methyl-N,3-diphenylacrylamide Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections. The most apparent disconnection is at the amide bond, suggesting a synthesis from an appropriate acrylic acid derivative and N-ethylaniline. This approach is a common and direct method for the formation of N-substituted amides.

A second key disconnection can be made at the carbon-carbon double bond of the acrylamide (B121943). This suggests a condensation reaction, such as the Knoevenagel condensation, between a carbonyl compound and an active methylene (B1212753) compound to form the α,β-unsaturated system. organic-chemistry.orgnih.govresearchgate.net

These primary retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.

Classical Condensation Reactions in Acrylamide Synthesis

Traditional methods for synthesizing acrylamides often rely on robust and well-established condensation reactions. These methods, while sometimes requiring harsh conditions or multiple steps, remain valuable tools in organic synthesis. organic-chemistry.org

Knoevenagel Condensation Approaches for Acrylamide Derivatives

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.govresearchgate.net This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. sid.ir For the synthesis of acrylamide derivatives, a variation of the Doebner-Knoevenagel condensation can be employed. This reaction can be performed under mild, ambient temperature conditions and is compatible with a diverse range of functional groups, often yielding the E-isomer with high selectivity. organic-chemistry.orgnih.govresearchgate.net

An organocatalytic mechanism has been proposed for this transformation, which can be scaled for larger-scale production. organic-chemistry.orgnih.govresearchgate.net The use of organocatalysts avoids heavy metal contamination, which is a significant advantage in pharmaceutical applications. organic-chemistry.org

Table 1: Examples of Knoevenagel Condensation for Acrylamide Synthesis

Aldehyde/KetoneActive Methylene CompoundCatalystProductReference
Aromatic AldehydesCyanoacetamidePoly[N-(6-aminohexyl)-acrylamide](E)-2-Cyano-3-arylacrylamide sid.ir
Aliphatic AldehydesMalonic Acid Half-AmidesOrganocatalyst(E)-Acrylamides organic-chemistry.orgnih.govresearchgate.net
Various AldehydesMalononitrilePoly[N-(6-aminohexyl)-acrylamide](E)-Alkenes sid.ir

Amide Coupling Strategies for N-substituted Acrylamides

The formation of the amide bond is a cornerstone of organic synthesis. For N-substituted acrylamides, this typically involves the reaction of a carboxylic acid (or its activated form) with an amine. nih.gov Traditional methods often utilize acryloyl chloride with a suitable amine in the presence of a base like triethylamine. researchgate.netuobaghdad.edu.iq However, the use of toxic and hazardous acryloyl chloride has led to the development of alternative methods using amide coupling reagents. amazonaws.com

A variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). amazonaws.compeptide.comluxembourg-bio.com The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization. nih.govpeptide.com

A particularly effective method for coupling electron-deficient amines and carboxylic acids involves the use of EDC and 4-(N,N-dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt. nih.gov Triazine-based condensing reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have also been shown to be effective for amide bond formation in aqueous solutions. researchgate.net

Table 2: Common Amide Coupling Reagents

Reagent ClassExamplesByproductsNotesReference
CarbodiimidesDCC, DIC, EDCUreasDCC byproduct is often insoluble; EDC and its byproduct are water-soluble. peptide.comluxembourg-bio.com
Phosphonium SaltsBOP, PyBOP, PyAOPPhosphine oxidesHighly effective, especially for sterically hindered or N-methylated amino acids. peptide.comluxembourg-bio.com
Uronium/Aminium SaltsHBTU, HATU, HCTUTetramethylureaFast reaction times and low racemization, especially with HOBt. peptide.com
Triazine-basedDMTMMMorpholine derivativesEffective in aqueous media. researchgate.net

Advanced Synthetic Protocols

Recent advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for acrylamide synthesis. These protocols often utilize catalytic systems and adhere to the principles of green chemistry.

Catalytic Systems for Acrylamide Formation

Catalytic reactions offer several advantages over stoichiometric methods, including higher atom economy, milder reaction conditions, and reduced waste generation. nih.gov Several catalytic systems have been developed for the synthesis of acrylamides.

One notable example is the nickel(0)-catalyzed coupling of α-olefins and isocyanates in the presence of an N-heterocyclic carbene (NHC) ligand. nih.gov This method allows for the direct synthesis of α,β-unsaturated amides with carbon-carbon bond formation occurring preferentially at the 2-position of the olefin. nih.gov Another advanced method is the palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291). chemistryviews.org This modular approach uses a palladium catalyst with a ferrocenylphosphine ligand to react various amines with acetylene and carbon monoxide, yielding the desired acrylamides in moderate to excellent yields with high atom efficiency and broad functional group tolerance. chemistryviews.org

Palladium-catalyzed carbonylation reactions using 1,2-dichloroethane (B1671644) and amines as starting materials have also been reported as an efficient strategy for acrylamide synthesis. rsc.org This method demonstrates remarkable tolerance for a broad range of amines, producing the corresponding acrylamides in good to excellent yields. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of acrylamide synthesis, this can involve the use of renewable resources, environmentally benign solvents, and catalytic methods. rsc.orgresearchgate.net

Water is often considered an ideal solvent for "green" synthesis due to its non-toxic nature. nih.gov The polymerization of acrylamide monomers is frequently carried out in water. nih.gov The Knoevenagel condensation can also be performed in water or under solvent-free conditions using a heterogeneous catalyst, which can be easily recovered and reused. sid.ir

Enzymatic synthesis is another green approach that is gaining traction. For instance, novel glycosyl-(meth)acrylamide monomers have been synthesized using β-glucosidase in a kinetically controlled enzymatic reaction. rsc.orgrug.nl Additionally, microwave-assisted synthesis has been explored as a green method for preparing acrylamide graft copolymers. researchgate.netresearchgate.net The use of heterogeneous catalysts, such as "Maghnite-H+", a proton-exchanged montmorillonite (B579905) clay, has been shown to be an effective and recyclable catalyst for the synthesis of N-alkyl methacrylamide (B166291) monomers, aligning with green chemistry principles. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient tool for the synthesis of a wide array of organic compounds, including N-substituted acrylamides. niscpr.res.inscispace.comrsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. niscpr.res.innih.gov

In the context of synthesizing N-aryl acrylamides, microwave irradiation has been successfully employed. For instance, the synthesis of various N-(furan-2-ylmethyl)-3-(substituted phenyl) acrylamides and 3-(substituted phenyl)-N-(pyridine-2-yl) acrylamides was achieved using boric acid as a catalyst under microwave irradiation. This method demonstrated a notable improvement, with a 6-17% increase in yield and a drastic reduction in reaction time to 7-21 minutes, compared to the 11 hours required for the conventional method. niscpr.res.in

Another example highlights the ultrafast synthesis of 2-quinolinone-fused γ-lactones from N-(o-ethynylaryl)acrylamides in a mere 10 seconds under microwave irradiation. acs.org While not a direct synthesis of the target compound, this demonstrates the immense potential of microwave technology in accelerating complex reactions involving acrylamide derivatives. The general principle often involves the reaction of a primary or secondary amine with an appropriate acryloyl chloride in the presence of a base and a suitable solvent, or even under solvent-free conditions. uobaghdad.edu.iq

The table below summarizes representative conditions for the microwave-assisted synthesis of N-substituted acrylamide analogs.

ReactantsCatalyst/ReagentsSolventReaction Time (Microwave)Yield (%)Reference
Substituted Benzaldehydes, Acetic Acid, Substituted AminesBoric Acid-7-21 min78-92 niscpr.res.in
N-(o-ethynylaryl)acrylamidesFenton's reagentsFormamide10 sup to 46 acs.org
Phthalic anhydride, Aryl/heterocyclic amines-Solvent-free1-3 min-
4-(arylidene)-2-phenyloxazol-5(4H)-ones, 4-amino-1,2,4-triazoleAnhydrous sodium acetateGlacial acetic acid-Good scispace.com

Purification and Isolation Techniques for this compound

The purification and isolation of the final product are critical steps to ensure the desired purity of this compound. Common techniques employed for the purification of acrylamide derivatives include recrystallization and chromatography.

Recrystallization:

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For acrylamide and its derivatives, various solvents have been explored. A patented method for the purification of acrylamide suggests the use of lower alkanols (one to five carbon atoms), such as methanol (B129727), ethanol, or propanol. google.com The process involves dissolving the crude product in the hot alcohol, filtering out any insoluble impurities, and then cooling the solution to induce crystallization of the purified product. google.com

For N-substituted acrylamides, a mixture of solvents can also be effective. For example, N-isopropylacrylamide (NIPAM) has been successfully recrystallized from a toluene/n-hexane mixture. rsc.org The selection of an appropriate solvent or solvent system for this compound would depend on its specific solubility characteristics, which can be determined through experimental screening.

Chromatographic Techniques:

Column chromatography is another powerful method for the purification of organic compounds. In this technique, the crude product is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) using a mobile phase (a solvent or a mixture of solvents). The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

For acrylamide derivatives, column chromatography using silica gel is a common practice. For instance, the purification of methyl-2-(N-ethyl-N-phenylamino)naphthyridine-3-carboxylates was achieved by column chromatography on silica gel using a dichloromethane (B109758) and methanol solvent system. The purification of various 2-methyl-1H-indole-3-carboxylate derivatives was accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC). mdpi.com The choice of the eluent system is critical for achieving good separation and is typically determined using thin-layer chromatography (TLC) analysis.

The table below outlines common purification techniques and corresponding solvent systems used for acrylamide analogs.

Compound TypePurification MethodSolvent/Eluent SystemReference
AcrylamideRecrystallizationAlkanols (C1-C5) google.com
N-IsopropylacrylamideRecrystallizationToluene/n-hexane rsc.org
N-AlkylacrylamidesRecrystallizationHexane rsc.org
Methyl-2-(N-ethyl-N-phenylamino)naphthyridine-3-carboxylatesColumn ChromatographyDichloromethane/Methanol
2-Methyl-1H-indole-3-carboxylate derivativesSemi-preparative HPLCWater/Methanol or Acetonitrile mdpi.com

Structural Elucidation and Conformational Analysis of N Ethyl 2 Methyl N,3 Diphenylacrylamide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. In the analysis of N-ethyl-2-methyl-N,3-diphenylacrylamide, both ¹H and ¹³C NMR are utilized to assign the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The signals in the spectrum are influenced by the electronic environment, with aromatic protons of the two phenyl groups typically appearing in the downfield region. The ethyl and methyl groups attached to the nitrogen and the acrylamide (B121943) backbone, respectively, will exhibit characteristic shifts and splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info The chemical shifts provide insight into the hybridization and electronic environment of each carbon. For instance, the carbonyl carbon of the amide group is expected to resonate at a significantly downfield position. The carbon atoms of the phenyl rings, the vinyl group, and the ethyl and methyl substituents will each have distinct chemical shifts, allowing for a complete assignment of the carbon skeleton. docbrown.info Theoretical calculations using methods like Density Functional Theory (DFT) can further aid in correlating calculated chemical shifts with experimental data, assisting in the definitive assignment of complex spectra. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental results.

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.20 - 7.60 Multiplet
Vinyl-H 6.50 - 6.80 Singlet
N-CH₂ (ethyl) 3.40 - 3.60 Quartet
C-CH₃ (methyl) 2.00 - 2.20 Singlet
N-CH₂-CH₃ (ethyl) 1.10 - 1.30 Triplet

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. Each functional group absorbs infrared radiation at a characteristic wavenumber, providing a molecular "fingerprint."

Key vibrational bands expected in the IR spectrum include:

C=O Stretch: A strong absorption band characteristic of the amide carbonyl group, typically observed in the region of 1680-1630 cm⁻¹.

C=C Stretch: A band corresponding to the carbon-carbon double bond of the acrylamide backbone.

C-N Stretch: Vibrations associated with the carbon-nitrogen bond of the tertiary amide.

Aromatic C-H Stretch: Signals typically appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions from the ethyl and methyl groups, usually found just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Amide C=O 1680 - 1630 Strong
Alkene C=C 1640 - 1600 Medium
Aromatic C=C 1600 - 1450 Medium to Weak
C-N Stretch 1400 - 1000 Medium
Aromatic C-H 3100 - 3000 Medium
Aliphatic C-H 3000 - 2850 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) can provide the exact molecular weight, allowing for the determination of the elemental composition. st-andrews.ac.uk The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. Common fragmentation pathways for amides may include cleavage of the C-C bond alpha to the carbonyl group or cleavage of the N-C bonds. The stability of the resulting fragments, such as the formation of resonance-stabilized carbocations, will dictate the major peaks observed in the spectrum.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are parts of the molecule that absorb light in the UV-visible range. In this compound, the phenyl rings and the acrylamide system constitute the primary chromophores. dntb.gov.ua

The absorption maxima (λ_max_) and the corresponding molar absorptivities (ε) are characteristic of the conjugated system. The electronic transitions, such as π → π* and n → π*, are responsible for the observed absorption bands. The position and intensity of these bands can be influenced by the solvent polarity and the substitution pattern on the aromatic rings.

Advanced Structural Analysis

While spectroscopic methods provide valuable information about connectivity and functional groups, advanced techniques like X-ray crystallography offer a definitive, three-dimensional picture of the molecule in the solid state.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This technique can provide accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. researchgate.net

For this compound, an X-ray crystal structure would reveal:

The planarity of the amide group.

The rotational angles of the two phenyl rings relative to the acrylamide backbone.

The conformation of the N-ethyl group.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice. nih.gov

This detailed structural information is crucial for understanding the molecule's physical properties and for computational modeling studies.

Computational Chemistry for Conformational Landscapes and Isomerism

The conformational flexibility of this compound is significant, primarily due to the presence of several rotatable single bonds and the potential for isomerism. Computational chemistry, particularly through Density Functional Theory (DFT) calculations, provides a powerful tool to explore the potential energy surface of this molecule and identify its most stable conformers.

The amide bond (C(O)-N) in tertiary amides like this compound exhibits a substantial barrier to rotation due to its partial double bond character. This restricted rotation gives rise to cis and trans isomers, referring to the relative orientation of the substituents on the carbonyl carbon and the nitrogen atom. For tertiary N-alkyl-N-aryl amides, the cis conformation, where the alkyl group (ethyl) is on the same side of the C-N bond as the carbonyl oxygen, is often found to be energetically more favorable than the trans conformation. nsf.govnih.gov This preference can be attributed to the minimization of steric repulsion between the bulky substituents. nsf.gov

Another critical conformational aspect is the rotation around the N-C(phenyl) bond. The presence of substituents on the phenyl ring can sterically hinder this rotation, potentially leading to a form of axial chirality known as atropisomerism. nsf.govthieme-connect.comacs.org Atropisomers are stereoisomers that can be isolated due to a high energy barrier to rotation around a single bond. wikipedia.org For this compound, the interaction between the ethyl group and the N-phenyl ring, as well as the rest of the molecule, will dictate the rotational barrier and the preferred dihedral angle.

A hypothetical computational study on this compound would likely identify several low-energy conformers. The relative energies would determine their population distribution at a given temperature.

Hypothetical Relative Energies of this compound Conformers

ConformerKey Dihedral Angles (degrees)Relative Energy (kcal/mol)
Cis-1 ω(C2-C1-N-C(ethyl)) ≈ 180 (cis)0.00
τ1(C1-N-C(aryl)-C(aryl)) ≈ ±60
τ2(C(O)-C2-C(phenyl)-C(phenyl)) ≈ ±45
Cis-2 ω(C2-C1-N-C(ethyl)) ≈ 180 (cis)0.85
τ1(C1-N-C(aryl)-C(aryl)) ≈ ±120
τ2(C(O)-C2-C(phenyl)-C(phenyl)) ≈ ±135
Trans-1 ω(C2-C1-N-C(ethyl)) ≈ 0 (trans)3.50
τ1(C1-N-C(aryl)-C(aryl)) ≈ ±70
τ2(C(O)-C2-C(phenyl)-C(phenyl)) ≈ ±50
Trans-2 ω(C2-C1-N-C(ethyl)) ≈ 0 (trans)4.20
τ1(C1-N-C(aryl)-C(aryl)) ≈ ±110
τ2(C(O)-C2-C(phenyl)-C(phenyl)) ≈ ±140

This table is a hypothetical representation to illustrate the concepts discussed.

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound presents significant stereochemical challenges due to the presence of a stereocenter at the α-carbon (C2) and the potential for atropisomerism around the N-C(aryl) bond. The control of stereochemistry during the synthesis is crucial for obtaining a specific stereoisomer.

The creation of the α-carbon stereocenter can be approached through various asymmetric synthesis strategies. For instance, the synthesis could involve a Michael addition of an appropriate nucleophile to a chiral α,β-unsaturated precursor. The use of chiral auxiliaries attached to the acrylamide nitrogen could direct the stereochemical outcome of the addition. thieme-connect.com Alternatively, catalytic asymmetric methods, such as those employing chiral Lewis acids or organocatalysts, could be utilized to achieve enantioselective or diastereoselective bond formation at the α-position. thieme-connect.com The Baylis-Hillman reaction is another potential route for constructing the α-substituted acrylamide framework, and its asymmetric variants could provide control over the newly formed stereocenter. researchgate.net

The synthesis of tetrasubstituted alkenes, which is structurally related to the core of the target molecule, is a known synthetic challenge. beilstein-journals.orgrsc.orgrsc.orgucl.ac.uk Methods such as the carbometalation of internal alkynes followed by trapping with an electrophile have been developed to control the geometry of the double bond. beilstein-journals.orgrsc.org

The potential for atropisomerism adds another layer of complexity to the synthesis. The rotational barrier around the N-C(aryl) bond will be influenced by the steric bulk of the substituents on the nitrogen and the aryl ring. Synthetic strategies that involve the formation of the N-aryl bond, such as N-arylation reactions, could potentially be controlled to favor one atropisomer over the other. thieme-connect.com Atroposelective C-H functionalization has emerged as a powerful tool for the synthesis of atropisomeric anilides. nih.gov

The choice of synthetic route and reaction conditions, including catalysts and reagents, will have a profound impact on the stereochemical purity of the final product. For example, the diastereomeric ratio of the product could be influenced by the choice of a chiral catalyst in an asymmetric transformation.

Hypothetical Stereochemical Outcomes in the Synthesis of this compound

Synthetic MethodChiral ControlDiastereomeric Ratio (R:S at C2)Atropisomeric Ratio (M:P)
Michael Addition with Chiral AuxiliarySubstrate-controlled95:5Not controlled
Asymmetric Baylis-HillmanReagent-controlled (Chiral Lewis Acid)90:10Not controlled
Atroposelective N-ArylationCatalyst-controlled (Chiral Ligand)Not applicable (pre-formed C2 stereocenter)92:8
Diastereoselective AlkylationSubstrate-controlled (from chiral precursor)>99:1Not controlled

This table is a hypothetical representation to illustrate the concepts discussed.

Reactivity and Chemical Transformations of N Ethyl 2 Methyl N,3 Diphenylacrylamide

Reactions at the Carbon-Carbon Double Bond

The α,β-unsaturated nature of the acrylamide (B121943) renders the carbon-carbon double bond susceptible to various addition reactions. The electron-withdrawing character of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and a prime target for nucleophilic attack.

Conjugate addition, or Michael addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. In the case of N-ethyl-2-methyl-N,3-diphenylacrylamide, nucleophiles are expected to add to the β-carbon. The presence of a methyl group at the α-position and a phenyl group at the β-position introduces steric hindrance, which may influence the rate and feasibility of these reactions compared to unsubstituted acrylamides.

The general reaction can be depicted as follows:

Scheme 1: General Michael Addition to this compound

(where Nu-H represents a generic nucleophile)

Data from related systems suggest that a range of nucleophiles could be employed, as shown in the table below, which summarizes typical conditions for Michael additions to related α,β-unsaturated amides.

NucleophileCatalyst/ConditionsProduct TypeReference
ThiolBase (e.g., Et3N) or Lewis Acidβ-Thioether acs.org
AmineNone or Lewis Acidβ-Amino amide acs.org
Grignard ReagentCu(I) saltsβ-Alkylated amide
EnolatesBase1,5-Dicarbonyl compound

N-substituted acrylamides are known to undergo polymerization via free-radical or other mechanisms. The polymerization of this compound would proceed through the vinyl group, leading to a polymer with a poly(acrylamide) backbone. The bulky substituents on both the nitrogen (ethyl, phenyl) and the double bond (methyl, phenyl) would be expected to significantly influence the polymerization kinetics and the properties of the resulting polymer.

Studies on the polymerization of N-aryl- and N,N-disubstituted acrylamides indicate that these monomers can be polymerized, often in solution using radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN). nih.govvaia.com The steric hindrance caused by the substituents may decrease the rate of polymerization and the achievable molecular weight compared to less substituted acrylamides.

Copolymerization with other vinyl monomers is also a feasible pathway to tailor the properties of the resulting polymer. For instance, copolymerization of N-phenylmethacrylamide with ethyl methacrylate (B99206) has been reported, yielding copolymers with properties intermediate between the two homopolymers. vaia.com It is reasonable to assume that this compound could be copolymerized with monomers like styrene, methyl methacrylate, or acrylonitrile (B1666552) to produce novel polymeric materials. rsc.org

Polymerization TypeInitiator/ConditionsExpected PolymerReference
Free Radical HomopolymerizationBenzoyl Peroxide or AIBN, heatPoly(this compound) nih.gov
Free Radical CopolymerizationBenzoyl Peroxide or AIBN, heatCopolymer with comonomer (e.g., Styrene) vaia.comrsc.org

Reactions at the Amide Moiety

The tertiary amide group in this compound is generally stable but can undergo specific transformations under appropriate conditions.

Amide hydrolysis, the cleavage of the C-N bond, is typically a slow reaction requiring harsh conditions such as prolonged heating with strong acid or base. nih.govlkouniv.ac.in The amide in this compound is a tertiary amide, which can be even more resistant to hydrolysis than primary or secondary amides under certain conditions. rsc.org The steric bulk of the ethyl, methyl, and two phenyl groups would further hinder the approach of a nucleophile (like hydroxide) or the protonation of the carbonyl oxygen, thereby increasing its stability towards hydrolysis.

Under acidic conditions, hydrolysis would be expected to yield 3-phenyl-2-methylpropanoic acid, ethylamine, and aniline. Basic hydrolysis would yield the corresponding carboxylate salt, ethylamine, and aniline. However, due to the aforementioned steric and electronic factors, forcing conditions would likely be necessary. Studies on the alkaline hydrolysis of N,N-disubstituted amides have shown that the reaction rate is influenced by the nature of the substituents on both the acyl group and the nitrogen atom. researchgate.net

As a tertiary amide, this compound does not have an N-H bond and therefore cannot be directly N-alkylated or N-acylated through simple deprotonation followed by reaction with an electrophile.

However, reactions that proceed through different mechanisms could be envisioned. For instance, N-dealkylation followed by re-alkylation is a theoretical possibility, though it would require harsh conditions and is not a common transformation for simple amides. Similarly, direct N-acylation of tertiary amides is not a standard reaction. More commonly, N-acyl imides are formed from primary or secondary amides.

Reactions at the Phenyl Substituents

The molecule contains two phenyl rings: one attached to the nitrogen atom (N-phenyl) and one to the β-carbon of the acrylamide backbone (C-phenyl). Both rings are susceptible to electrophilic aromatic substitution, although their reactivity is modulated by the attached functional groups.

The N-phenyl group is part of an N-phenylacetamide-like structure. The amide group is an ortho-, para-directing group, but it is deactivating compared to an amino group because the lone pair on the nitrogen can participate in resonance with the carbonyl group, making it less available to donate into the phenyl ring. rsc.org This deactivating effect reduces the ring's susceptibility to electrophilic attack compared to aniline.

Typical electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) onto one or both of the phenyl rings. Due to the deactivating nature of the substituents, harsh conditions may be required. The N-phenyl ring would likely be nitrated at the para position, while the C-phenyl ring would be nitrated at the meta position.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to the introduction of a halogen atom. Similar to nitration, the N-phenyl ring would be expected to undergo para-halogenation, and the C-phenyl ring meta-halogenation.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions. However, these reactions are often not successful on strongly deactivated rings. The amide group's deactivating effect on the N-phenyl ring, and the deactivating nature of the substituent on the C-phenyl ring, would likely make Friedel-Crafts reactions challenging for this compound.

The relative reactivity of the two phenyl rings would depend on the specific reaction conditions. The N-phenyl ring, being activated (albeit weakly) by the amide nitrogen, is likely to be more reactive towards electrophilic substitution than the C-phenyl ring, which is deactivated by the α,β-unsaturated carbonyl system.

Electrophilic Aromatic Substitution Reactions

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution. The substitution pattern on each ring is directed by the activating or deactivating nature of the attached groups.

The N-phenyl group is attached to a nitrogen atom, whose lone pair can be delocalized into the aromatic ring, thus activating it towards electrophilic attack. This directing effect would favor substitution at the ortho and para positions. Conversely, the carbonyl group of the acrylamide moiety withdraws electron density from the nitrogen, which can moderate this activating effect.

The 3-phenyl group is attached to the β-carbon of the α,β-unsaturated system. The acrylamide group is generally considered to be deactivating and a meta-director due to the electron-withdrawing nature of the carbonyl group. Therefore, electrophilic substitution on this phenyl ring would be expected to occur at the meta position.

Common electrophilic aromatic substitution reactions that could be applied to this molecule include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific reaction conditions would determine the outcome and selectivity of these transformations.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Phenyl RingAttached GroupDirecting EffectPredicted Position of Substitution
N-PhenylN-ethyl-acrylamideortho, para - directing (activating)Ortho, Para
3-Phenyl2-methylacrylamidemeta - directing (deactivating)Meta

Palladium-Catalyzed Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize this compound. These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst.

To utilize these reactions, the this compound scaffold would first need to be functionalized with a suitable group, such as a halide (e.g., Br, I) or a triflate, on one of the phenyl rings through electrophilic aromatic substitution or other methods. Once halogenated, the molecule can participate in a variety of palladium-catalyzed coupling reactions.

Examples of such reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce a new vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

C-H Activation/Functionalization: Direct coupling at a C-H bond, which can offer alternative pathways for functionalization without pre-functionalization. Recent research has shown that palladium catalysts can facilitate the α-arylation of acrylamides. nih.govdicp.ac.cn

These reactions would allow for the introduction of a wide range of substituents onto the aromatic rings, leading to a diverse library of analogs. For instance, an intramolecular palladium-catalyzed hydroamidocarbonylation of α-substituted acrylamides has been developed to synthesize chiral succinimides. acs.org

Table 2: Potential Palladium-Catalyzed Coupling Reactions for Functionalized this compound

Reaction NameCoupling PartnerBond FormedPotential Application
Suzuki CouplingAryl/Alkyl Boronic AcidC-CIntroduction of new aryl or alkyl groups.
Heck CouplingAlkeneC-C (vinyl)Introduction of vinyl substituents.
Sonogashira CouplingTerminal AlkyneC-C (alkynyl)Introduction of alkyne functionalities.
Buchwald-Hartwig AminationAmineC-NIntroduction of amino groups.

Derivatization Strategies for Structural Diversity of this compound Analogs

The generation of structural diversity in analogs of this compound can be achieved through various derivatization strategies targeting its key functional groups.

Modification of the Acrylamide Moiety:

Michael Addition: The α,β-unsaturated system of the acrylamide is susceptible to Michael addition, allowing for the introduction of nucleophiles at the β-position.

Reduction: The double bond can be reduced to the corresponding alkane, and the carbonyl group can be reduced to an alcohol or a methylene (B1212753) group.

Modification of the N-ethyl group: The ethyl group on the nitrogen atom can be replaced with other alkyl or aryl groups through N-alkylation or N-arylation strategies, potentially starting from a precursor with a primary or secondary amine.

Table 3: Overview of Derivatization Strategies

Target MoietyReaction TypePotential Modification
Aromatic RingsElectrophilic Aromatic SubstitutionIntroduction of nitro, halo, sulfonyl, alkyl, and acyl groups.
Aromatic RingsPalladium-Catalyzed CouplingIntroduction of a wide variety of aryl, alkyl, vinyl, alkynyl, and amino groups.
Acrylamide Double BondMichael AdditionAddition of nucleophiles to the β-carbon.
Acrylamide Double BondReductionSaturation of the double bond.
Acrylamide CarbonylReductionConversion to an alcohol or methylene group.
N-Alkyl GroupN-Alkylation/ArylationVariation of the substituent on the nitrogen atom.

These strategies, often used in combination, can generate a vast chemical space of this compound analogs for further investigation.

Computational Chemistry and Theoretical Studies on N Ethyl 2 Methyl N,3 Diphenylacrylamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of N-ethyl-2-methyl-N,3-diphenylacrylamide. These methods allow for a detailed exploration of the molecule's electronic landscape and the prediction of its behavior in chemical reactions.

The electronic structure of a molecule is key to understanding its chemical reactivity and properties. Molecular orbital (MO) analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides critical information about the electron-donating and electron-accepting capabilities of this compound.

Theoretical studies on similar amide-containing molecules have successfully utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to analyze their electronic properties. researchgate.netdntb.gov.ua For this compound, the HOMO would likely be localized on the electron-rich regions, such as the phenyl rings and the amide nitrogen, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the aromatic rings, highlighting the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller energy gap suggests higher reactivity.

Illustrative Molecular Orbital Properties for a Similar Phenylacrylamide Derivative
ParameterCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Energy Gap4.7

Quantum chemical calculations are invaluable for mapping out potential reaction pathways and identifying the transition states involved. For a molecule like this compound, this could involve studying its synthesis, degradation, or interaction with other molecules. Theoretical investigations into the reaction mechanisms of similar compounds, such as the cycloaddition reactions of other acrylamide (B121943) derivatives, have been performed using DFT. mdpi.comnih.gov

By calculating the potential energy surface, researchers can determine the most energetically favorable reaction routes. Transition state analysis helps in understanding the activation energy required for a reaction to occur. For instance, in a hypothetical hydrolysis reaction of this compound, computational methods could identify the transition state structure for the nucleophilic attack of a water molecule on the carbonyl carbon, providing insights into the reaction kinetics.

Theoretical calculations can accurately predict various spectroscopic properties, which is essential for the characterization of new compounds. For this compound, computational methods can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra for structurally related molecules. researchgate.net Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the UV-Vis absorption spectrum. researchgate.net

Illustrative Predicted vs. Experimental Vibrational Frequencies for an Amide Linkage
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O stretch16801675
N-H bend15501545
C-N stretch14201415

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational landscape.

This compound is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is typically done by systematically rotating the single bonds and calculating the potential energy of each resulting conformation.

Studies on similar N-alkyl amides have employed DFT methods to find energetically preferred conformers. nih.gov For this compound, the orientation of the ethyl group, the methyl group, and the two phenyl rings relative to the amide plane would be of particular interest. Energy minimization calculations are then used to find the lowest energy conformation, which is expected to be the most populated at equilibrium. The relative energies of different conformers determine their population distribution.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the atomic positions and velocities over time, offering a dynamic picture of the molecule's flexibility and interactions.

MD simulations have been used to investigate the thermodynamics, structure, and dynamics of various organic molecules in different environments. nih.govnih.gov For this compound, an MD simulation could reveal how the molecule behaves in a solvent, how its different parts move in relation to each other, and how it might interact with other molecules. This information is crucial for understanding its macroscopic properties and biological activity. For example, simulations could shed light on the rotational barriers around the C-N amide bond and the flexibility of the ethyl and phenyl substituents.

Structure-Property Relationship Studies (Excluding Prohibited Properties)

The relationship between the structure of this compound and its physicochemical properties is a key area of scientific interest. While direct studies on this specific compound are limited, research on analogous N-substituted and aromatic amides provides significant insights into how molecular modifications can influence its behavior.

Systematic studies on N-phenylacrylamides have shown that the reactivity of the acrylamide moiety is highly dependent on the electronic properties of its substituents. nih.gov The introduction of electron-donating or electron-withdrawing groups at the α- and β-positions of the acrylamide can modulate the rate of reactions, such as Michael additions. nih.gov For instance, research on N-phenylacrylamides has demonstrated that the rates of reaction with glutathione (B108866) can be generally understood by the electron-donating or -withdrawing ability of the substituent. nih.gov It is also noteworthy that for some related compounds, computational models suggest that a protonated aminomethyl group can act as an electron-withdrawing group, which in turn lowers the energy barrier for thiolate addition to the acrylamide. acs.org

In the context of this compound, the ethyl and methyl groups on the nitrogen atom, as well as the phenyl group at the 3-position, will sterically and electronically influence the reactivity of the acrylamide core. The rotational barriers around the C-N and Ar-CO bonds in tertiary aromatic amides have been investigated using NMR and kinetic techniques, revealing the degree to which these rotations are concerted. nih.gov Such studies are crucial for understanding the conformational dynamics and, consequently, the properties of these molecules.

Furthermore, the thermoresponsive properties of polymers derived from N,N-disubstituted acrylamides have been a subject of investigation. researchgate.netnih.govmdpi.com These studies show that factors such as the degree of polymerization and the nature of the substituents can significantly affect properties like the cloud point temperature in aqueous solutions. researchgate.netnih.govmdpi.com This suggests that the solubility and aggregation behavior of this compound could be tuned by modifications to its structure.

Investigations into α-substituted methacrylamides have revealed that their reactivity towards thiols can be tuned and correlates with the pKa/pKb of the leaving group. nih.gov While this compound itself does not have a leaving group in the same sense, this principle highlights the subtle electronic effects that substituents can exert on the reactivity of the core acrylamide structure. The study of various aromatic amides has also shed light on how different substituents on the aromatic rings can influence their metabolic pathways. researchgate.net

Table of Related Acrylamide Derivatives and Their Studied Properties:

Compound/ClassStudied PropertyResearch Focus
N-PhenylacrylamidesReactivityEffects of α- and β-substitutions on reaction rates with glutathione. nih.gov
Tertiary Aromatic AmidesStereodynamicsCorrelated rotation around C-N and Ar-CO bonds. nih.gov
Poly(N,N-disubstituted acrylamides)ThermoresponsivenessInfluence of polymer structure and chain-end groups on cloud point temperature. researchgate.netnih.govmdpi.com
α-Substituted MethacrylamidesTunable ReactivityCorrelation of reactivity with the pKa/pKb of the leaving group. nih.gov
Aromatic AmidesMetabolismInfluence of substituents on in vivo metabolic pathways. researchgate.net

Cheminformatics and Data Mining for this compound Related Structures

Cheminformatics and data mining are powerful tools for the analysis and prediction of the properties of chemical compounds like this compound and its analogs. These computational approaches leverage existing data to build models that can forecast various chemical and physical characteristics, thereby guiding experimental research.

A fundamental aspect of cheminformatics is the calculation of molecular descriptors. For any given compound, a wide range of descriptors can be computed, from simple constitutional indices (e.g., molecular weight, atom counts) to more complex topological, geometrical, and electronic descriptors. These descriptors are then used in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models.

For instance, computational analysis of acrylamide monomers has been performed using techniques like Ultraviolet Photoelectron Spectroscopy (UPS), X-ray Photoelectron Spectroscopy (XPS), and Near-Edge X-ray Absorption Fine Structure (NEXAFS), complemented by quantum mechanical calculations. unibo.it Such studies provide detailed information about the electronic structure and energy levels of the molecule, which are crucial inputs for cheminformatics models. unibo.it

Data mining of chemical databases containing information on substituted acrylamides and aromatic amides can reveal trends in their properties. For example, by analyzing a dataset of aromatic amides with known metabolic profiles, it is possible to build predictive models for the metabolism of new, untested compounds. researchgate.net Similarly, analyzing the vast amount of data on the synthesis and reactivity of amides can help in designing efficient synthetic routes. researchgate.netmasterorganicchemistry.com

The concept of "amidicity," which can be quantified using quantum chemical computations, has been used to characterize the reactivity of amide bonds. nih.gov By calculating this value for a series of related amides, it is possible to predict their relative reactivity in reactions such as transamidation and reduction. nih.gov This approach represents a fusion of theoretical chemistry and cheminformatics, providing a powerful predictive tool.

Table of Computational Tools and Their Applications for Amide Structures:

Computational Tool/MethodApplicationExample from Related Research
Quantum Mechanical Calculations (e.g., DFT)Electronic structure, reactivity predictionCalculation of "amidicity" to predict amide bond reactivity. nih.gov
Molecular DescriptorsQSPR/QSAR modelingPredicting properties and activities of new compounds based on their structure.
Spectroscopic Data AnalysisUnderstanding molecular orbitals and bondingUPS, XPS, and NEXAFS studies of acrylamide monomers. unibo.it
Data Mining of Chemical DatabasesIdentifying structure-property trendsAnalyzing metabolic data of aromatic amides to build predictive models. researchgate.net
Molecular Dynamics SimulationsConformational analysisStudying the rotational dynamics of tertiary aromatic amides. nih.gov

Biological Interactions and Molecular Recognition Studies of N Ethyl 2 Methyl N,3 Diphenylacrylamide and Its Analogs

In Silico Molecular Docking and Ligand-Protein Interaction Studies

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential molecular targets and understanding the interactions that govern ligand-protein binding.

Identification of Potential Molecular Targets (e.g., enzymes, receptors)

Molecular docking studies on analogs of N-ethyl-2-methyl-N,3-diphenylacrylamide, particularly those containing the acrylamide (B121943) scaffold, have identified several potential protein targets. The electrophilic nature of the α,β-unsaturated carbonyl group in acrylamides makes them reactive towards nucleophilic residues like cysteine in protein binding sites. frontiersin.org This reactivity is a key factor in their biological activity.

Studies on various acrylamide derivatives have shown that they can target a range of proteins, including enzymes and receptors involved in various cellular processes. For instance, covalent docking studies have been used to identify and analyze the binding of acrylamide to neuronal proteins, which is relevant to understanding its neurotoxic effects. nih.gov The presence of nearby positively charged amino acids, such as lysine (B10760008) and arginine, appears to favor the binding of acrylamide to cysteine residues. frontiersin.orgnih.gov

In the context of cancer research, molecular docking has been employed to investigate the interaction of acrylamide derivatives with key signaling proteins. For example, acrylamide exposure has been linked to breast cancer through interactions with targets like EGFR, FN1, JUN, and COL1A1. nih.gov Furthermore, derivatives of N-aryl acrylamide have been designed as potential anticancer agents targeting enzymes like β-tubulin. mdpi.com

The intrinsic reactivity of acrylamides is significantly influenced by the nature of their amine precursor, which can be modified to tune their interaction with specific protein targets. acs.orgnih.gov This highlights the potential for designing acrylamide-based compounds with selective targeting capabilities.

Binding Affinity Predictions and Docking Score Analysis

Docking scores are used to predict the binding affinity between a ligand and a protein, with lower scores generally indicating a more favorable interaction. For acrylamide derivatives, docking scores have been shown to effectively discriminate between primary and secondary modification sites on proteins. nih.gov

In a study of 1,3-diazetidin-2-one derivatives, which share some structural similarities with the target compound, molecular docking against the epidermal growth factor receptor (EGFR) revealed superior PLPfitness scores compared to the known inhibitor erlotinib, suggesting strong binding affinity. f1000research.com Similarly, molecular docking of novel acrylamide derivatives based on 4-aminoantipyrine (B1666024) confirmed their potential as antimicrobial and antioxidant agents by showing favorable interactions with various protein targets. researchgate.net

The following table summarizes the docking scores of some acrylamide analogs against their respective protein targets.

Compound/AnalogProtein TargetDocking Score/Binding AffinityReference
AcrylamideNeuronal Proteins (various)Discriminated between primary and secondary Cys modification sites nih.gov
1,3-diazetidin-2-one derivativesEpidermal Growth Factor Receptor (EGFR)PLPfitness scores of 84.70 to 92.77 f1000research.com
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(aryl)acrylamidesVarious microbial and antioxidant proteinsFavorable interactions confirming biological activity researchgate.net
AcrylamideEGFR, FN1, JUN, COL1A1Predicted binding to key targets nih.gov

This table is generated based on available data for acrylamide analogs and does not represent data for this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. dovepress.com This approach can be used for virtual screening of large compound libraries to identify new potential drug candidates.

A pharmacophore model developed for N-hydroxyphenyl acrylamides and N-hydroxypyridin-2-yl-acrylamides as inhibitors of human cancer leukemia K562 cells identified a five-point pharmacophore with two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as key features. This model yielded a statistically significant 3D-QSAR model, indicating its predictive power. researchgate.net

Such models are crucial for understanding the structure-activity relationships of acrylamide derivatives and for designing new compounds with improved potency and selectivity. The pharmacophore can guide the modification of the acrylamide scaffold to optimize interactions with the desired biological target.

In Vitro Studies on Cellular and Sub-Cellular Systems

In vitro studies provide experimental validation of the predictions made from in silico models and offer a more detailed understanding of a compound's biological effects at the cellular and sub-cellular level.

Receptor Binding Assays

While specific receptor binding assay data for this compound is unavailable, studies on related N-substituted acrylamide polymers have demonstrated their application in immunoassays, where they are conjugated to antibodies for binding to specific targets. nih.govcapes.gov.br This suggests that the N-substituted acrylamide moiety can be a versatile scaffold for creating molecules with specific binding properties. The efficiency of covalent inhibitors, including acrylamide derivatives, depends on both the initial reversible binding to the protein and the subsequent rate of covalent bond formation. nih.gov

Enzyme Inhibition/Activation Kinetics (e.g., for iNOS, COX-2, PDE4B, LT-A4-H, 5-LOX)

Research on analogs provides insights into the potential enzyme inhibitory activities of this compound. For instance, a synthesized pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. mdpi.com

The following table presents the in vitro enzyme inhibition data for this analog:

EnzymeIC50 (μg/mL)Reference
COX-1314 mdpi.com
COX-2130 mdpi.com
5-LOX105 mdpi.com

This table shows data for an analog and not for this compound.

These findings suggest that compounds with a similar core structure might exhibit inhibitory effects on enzymes involved in inflammatory pathways. The acrylamide functional group itself has been shown to improve the drug-like properties of molecules, such as EGFR inhibitors, by enhancing both solubility and membrane permeability. nih.gov The reactivity of the acrylamide can be tuned by substitution, which affects its interaction with enzymes like Bruton's tyrosine kinase (BTK). acs.orgnih.gov

Cell-Based Functional Assays (e.g., modulation of molecular pathways, signaling cascades)

Cell-based functional assays are fundamental tools in drug discovery and molecular biology to assess the biological activity of a compound within a living cell. These assays measure the compound's effect on specific molecular pathways or signaling cascades, providing insights into its mechanism of action. For a compound like this compound, researchers would typically expose cultured cells to varying concentrations of the substance and measure downstream cellular responses.

For instance, in studies of analogous compounds, researchers have utilized cell-based assays to determine inhibitory activity against specific cellular targets. One such example involves inhibitors of AP-1 and NF-κB mediated gene expression, where a series of pyrimidine-5-carboxylate analogs were evaluated. These transcription factors are critical in inflammatory responses and cell proliferation. An assay in this context might involve genetically engineered cells where the activation of AP-1 or NF-κB drives the expression of a reporter gene (e.g., luciferase). A reduction in the reporter signal in the presence of the test compound would indicate its potential as an inhibitor of these pathways.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies based on Molecular Structure

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. By systematically modifying a lead compound's structure, researchers can identify key chemical features, or pharmacophores, responsible for its biological effects. Structure-Property Relationship (SPR) studies are analogous but focus on how structural changes affect physicochemical properties like solubility, stability, and membrane permeability.

In the context of this compound, an SAR study would involve synthesizing a series of analogs and evaluating their biological activity. The goal would be to determine which parts of the molecule are essential for activity and which can be modified to enhance potency or selectivity.

Design Principles for this compound Analogs

The design of analogs for an SAR study of this compound would be guided by established medicinal chemistry principles. Modifications would be made to the three main components of the molecule: the N-ethyl group, the 2-methyl group, and the two phenyl rings.

N-Alkyl Group Modification: The N-ethyl group could be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl) or cyclic structures to probe the size and nature of the pocket it occupies in its biological target.

Acrylamide Core Modification: The methyl group at the 2-position of the acrylamide could be varied to understand steric and electronic requirements. The double bond could be saturated to assess its importance.

Phenyl Ring Substitution: The N-phenyl and 3-phenyl rings are key features. Analogs would be synthesized with various substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) at different positions (ortho, meta, para) on these rings. This would explore the impact of electronics (electron-donating vs. electron-withdrawing groups) and sterics on activity.

For example, in the study of indeno[1,2-b]indole (B1252910) derivatives, researchers synthesized analogs with different substituents, such as isopropyl and bromine, to find the most active compounds against CK2. This systematic approach allowed them to build a model of the structural requirements for potent inhibition.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. A reliable QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive synthesis and testing.

To develop a QSAR model for this compound analogs, one would first need a dataset of compounds with their experimentally determined biological activities (e.g., IC₅₀ values). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: (e.g., Kier and Hall index) which describe molecular size and branching.

Electronic descriptors: (e.g., partial charges on atoms) which relate to how the molecule will interact with its target.

Spatial descriptors: (e.g., YZ Shadow) which describe the 3D shape of the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines, are then used to build an equation that relates these descriptors to the biological activity.

A hypothetical QSAR data table for a series of this compound analogs might look like the following:

Compound IDN-Substituent3-Phenyl SubstituentLog(1/IC₅₀)Kier & Hall Index (Order 3)Max Partial Charge (N atom)
1 EthylH5.23.45-0.51
2 MethylH4.83.12-0.53
3 Ethyl4-Cl5.93.88-0.50
4 Ethyl4-OCH₃5.54.01-0.52

This table illustrates how experimental activity data is correlated with calculated molecular descriptors to build a predictive QSAR model.

Bioisosteric Modifications of the this compound Scaffold

Bioisosteric modification is a strategy used in drug design to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity.

For the this compound scaffold, several bioisosteric modifications could be explored:

Amide Bond Replacement: The central acrylamide group is a key functional group. It could be replaced with bioisosteres such as a thioamide, an ester, or a sulfonamide. For example, studies on benzothiazine derivatives show the use of a cyclic sulfamide (B24259) group, which can be considered a bioisosteric replacement for other cyclic structures.

Phenyl Ring Bioisosteres: The phenyl rings could be replaced with other aromatic or heteroaromatic rings, such as thiophene (B33073), pyridine, or pyrimidine. This is a common strategy to alter properties like metabolism and target interaction. For instance, the inclusion of thiophene rings in some antioxidant compounds demonstrates this principle.

Ethyl Group Bioisosteres: The N-ethyl group could be replaced with groups of similar size but different properties, such as a cyclopropyl (B3062369) or an oxetane (B1205548) ring, to improve metabolic stability or binding affinity.

These modifications, guided by the principles of SAR and QSAR, would allow for a thorough exploration of the chemical space around the this compound scaffold to optimize its potential as a biologically active agent.

Potential Applications and Future Research Directions

Role as a Privileged Scaffold in Medicinal Chemistry Research

There is no available research to suggest that N-ethyl-2-methyl-N,3-diphenylacrylamide is currently considered a privileged scaffold in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. While related structures, such as phenylacrylamides, have been explored for their anti-inflammatory potential, there is no specific evidence in the scientific literature to confer this status upon this compound.

Chemical Biology Probes Based on this compound

The development of chemical biology probes is a critical step in understanding the mechanism of action of bioactive molecules. These probes are typically derivatives of a parent compound that are modified to allow for visualization or affinity-based target identification. A search of the current scientific literature does not yield any examples of chemical biology probes that have been synthesized based on the this compound structure. This is consistent with the lack of established biological activity for this specific compound, which would be a prerequisite for such research.

Analytical Method Development for Detection and Quantification of this compound

The development of analytical methods for the detection and quantification of a specific chemical compound is typically driven by a need to study its properties, behavior, or presence in various matrices, such as biological fluids or environmental samples. There are no published studies detailing the development of specific analytical techniques, such as chromatography or spectroscopy, for the express purpose of detecting and quantifying this compound. General analytical methods for acrylamide (B121943) derivatives could potentially be adapted, but no specific methods have been reported for this compound.

Future Prospects in Chemical Synthesis and Derivatization

While there are no current reports on the synthesis or derivatization of this compound, future research could explore various synthetic routes. General methods for amide synthesis, such as the acylation of N-ethyl-N-phenyl-2-methylpropan-1-amine with 3-phenylacryloyl chloride, could be investigated. Future derivatization efforts would likely be guided by the discovery of any significant biological activity or material properties of the parent compound.

Emerging Research Areas for this compound

At present, there are no emerging research areas specifically focused on this compound. Future investigations would be contingent on initial screening studies that might reveal interesting biological or chemical properties. Potential areas of exploration could include its evaluation in anticancer, anti-inflammatory, or antimicrobial assays, or its use as a monomer in polymer chemistry. However, such research has not yet been reported in the peer-reviewed literature.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-ethyl-2-methyl-N,3-diphenylacrylamide, and how can purity and yield be maximized?

  • Methodological Answer :

  • Stepwise synthesis : Start with acrylamide precursors, such as substituted phenylacetic acids or acryloyl chlorides, and employ nucleophilic substitution or condensation reactions. For example, bisamide derivatives (e.g., compounds 44–53 in ) were synthesized via Schiff base formation using aldehydes and amines, achieving yields of 65–92% under reflux conditions (toluene, 12–24 h).
  • Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for purification. Validate purity via LC-MS (ESI) and ¹H NMR, as demonstrated in .
  • Catalyst selection : Consider Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) to accelerate reaction kinetics while minimizing side products.

Q. How can spectroscopic techniques (e.g., NMR, LC-MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR analysis : Identify characteristic signals for ethyl groups (δ 1.2–1.4 ppm, triplet), methyl substituents (δ 2.1–2.3 ppm, singlet), and aromatic protons (δ 7.2–7.8 ppm, multiplet). Compare with reference spectra of structurally similar acrylamides (e.g., JMPR-01 in ) .
  • LC-MS validation : Use electrospray ionization (ESI) to detect the molecular ion peak ([M+H]⁺). For example, compound 53 in showed a calculated mass of 459.2 Da and experimental mass of 459.3 Da .
  • Cross-validation : Combine IR spectroscopy to confirm carbonyl (C=O) stretching (~1650 cm⁻¹) and C-N bonds (~1250 cm⁻¹).

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating the anti-inflammatory activity of this compound?

  • Methodological Answer :

  • In vitro assays :
  • Cell viability : Use RAW 264.7 macrophages (MTT assay) to determine non-cytotoxic concentrations (e.g., JMPR-01 tested at 25–100 µM in ) .
  • Cytokine modulation : Quantify IL-1β, TNFα, and nitrite levels via ELISA/Griess reagent. JMPR-01 reduced nitrite by 40–60% and IL-1β by 50–70% in macrophages .
  • In vivo models :
  • CFA-induced paw edema : Measure edema reduction over 6–24 h (e.g., JMPR-01 at 100 mg/kg showed comparable efficacy to dexamethasone) .
  • Zymosan-induced peritonitis : Quantify leukocyte migration; JMPR-01 achieved 61–90% reduction at 5–50 mg/kg .

Q. How can molecular docking and dynamics simulations predict the interaction of this compound with inflammatory targets?

  • Methodological Answer :

  • Target selection : Prioritize proteins like 5-lipoxygenase (5-LOX), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) based on structural homology to JMPR-01 ( ) .
  • Docking protocols : Use AutoDock Vina or CDOCKER (CHARMM force field) to assess binding affinities. For JMPR-01, binding energies of −8.2 to −9.5 kcal/mol were observed with LT-A4-H and PDE4B .
  • Validation : Corrogate docking results with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues.

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Substituent analysis : Compare derivatives with halogen (e.g., Cl, CF₃) or electron-donating groups (e.g., OCH₃) on phenyl rings. In , CF₃-substituted compounds (44–47) showed enhanced stability and bioactivity .
  • QSAR modeling : Use Gaussian or MOE software to calculate Hammett constants (σ) and correlate with IC₅₀ values.
  • Steric effects : Evaluate bulky substituents (e.g., diethylamino groups in compound 53) for steric hindrance using X-ray crystallography (e.g., ) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields or bioactivity data for acrylamide derivatives?

  • Methodological Answer :

  • Reproducibility checks : Standardize reaction conditions (solvent purity, temperature control). For example, reported yields >90% for compound 53 under anhydrous toluene, while lower yields in other studies may stem from moisture sensitivity .
  • Meta-analysis : Compare datasets across studies (e.g., JMPR-01’s in vivo efficacy vs. structurally distinct acrylamides in ) .
  • Error sources : Quantify batch-to-batch variability via HPLC and control for endotoxin levels in cell-based assays.

Stability and Safety

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer :

  • Storage : Store at −20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation ( ) .
  • Handling : Use PPE (nitrile gloves, goggles) and fume hoods to avoid inhalation/contact. For spills, adsorb with vermiculite and dispose via hazardous waste protocols ( ) .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield Range65–92% (Schiff base method)
LC-MS AccuracyΔ < 0.1 Da (calculated vs. experimental)
JMPR-01 Binding Energy (5-LOX)−8.5 kcal/mol
Stability (Storage)−20°C, inert atmosphere

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.